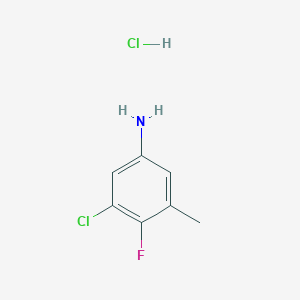

N,2-Dimethylpyridin-3-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

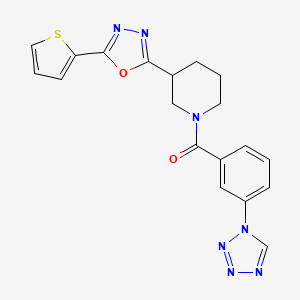

N,2-Dimethylpyridin-3-amine hydrochloride is a chemical compound with the CAS Number: 1955518-51-0 . It has a molecular weight of 158.63 . The compound is usually stored at room temperature and is available in powder form .

Molecular Structure Analysis

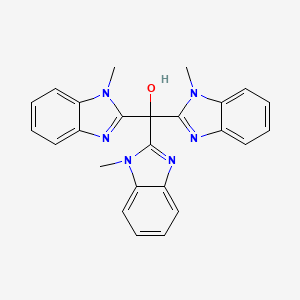

The InChI Code for N,2-Dimethylpyridin-3-amine hydrochloride is 1S/C7H10N2.ClH/c1-6-7(8-2)4-3-5-9-6;/h3-5,8H,1-2H3;1H . This indicates the molecular structure of the compound.科学的研究の応用

Quantitative Analysis in Aerosols

The research conducted by Samy and Hays (2013) involved the quantitative analysis of heterocyclic nitrogen compounds, including dimethylpyrazoles and aminopyridines, in ambient fine aerosols using liquid chromatography–mass spectrometry (LC–MS). This technique was employed to provide detailed information about the chemical formula and structure of nitrogen compounds in the aerosols collected from a forest atmosphere, demonstrating a notable application of such compounds in environmental analysis and atmospheric chemistry (Samy & Hays, 2013).

Reactions and Chemical Properties

Reactivity with Basic Amines and Phosphines

Böhme and Haake (1972) explored the reactivity of methyleneiminium salts, like dimethyl-chlormethyl-amine, with weak basic amines, such as pyridine, and phosphines. This study highlights the potential of dimethyl-chlormethyl-amine and similar compounds in forming thermally unstable salts, which may have implications in various synthetic and analytical applications (Böhme & Haake, 1972).

Photochemical Dimerization

Taylor and Kan (1963) investigated the photochemical dimerization of various aminopyridines, including N,6-dimethyl-2-iminopyridine. This study delves into the formation of unique dimers under specific conditions, contributing to our understanding of the photochemical behavior of these compounds, which could be valuable in fields like material science and photochemistry (Taylor & Kan, 1963).

Applications in Catalysis and Synthesis

Hydroamination Reactions

Shanbhag, Joseph, and Halligudi (2007) conducted research on the hydroamination reactions involving amines, where dimethylpyrazoles, a close derivative, were noted in the study. They specifically explored the use of Copper(II) ion-exchanged AlSBA-15 as a catalyst for the hydroamination of terminal alkynes with aromatic amines, which underscores the role of these compounds in facilitating and optimizing chemical synthesis (Shanbhag, Joseph, & Halligudi, 2007).

Safety And Hazards

N,2-Dimethylpyridin-3-amine hydrochloride is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

特性

IUPAC Name |

N,2-dimethylpyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-7(8-2)4-3-5-9-6;/h3-5,8H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBTWRYITZNWCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-Dimethylpyridin-3-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2649296.png)

![N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649306.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2649308.png)

![1-[4-(Dimethylsulfamoylamino)phenyl]-3-methoxypyrrolidine](/img/structure/B2649311.png)

![2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide](/img/structure/B2649312.png)